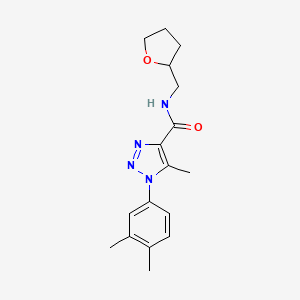

1-(3,4-二甲苯基)-5-甲基-N-((四氢呋喃-2-基)甲基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

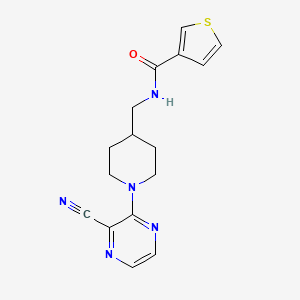

The compound "1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that incorporates several functional groups and rings, including a triazole ring, a tetrahydrofuran moiety, and a carboxamide group. This compound is likely to be of interest due to the presence of the triazole ring, which is a common feature in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of a nitrogen-rich energetic compound with a triazole ring was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting from 4-chlorobenzenamine . These examples suggest that the synthesis of the compound would also require a multi-step approach, potentially involving the use of a chlorinated tetrahydrofuran derivative as seen in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The presence of substituents on the triazole ring, such as methyl groups or a tetrahydrofuran moiety, can influence the overall geometry and properties of the molecule. The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their rich nitrogen content and the presence of reactive functional groups. The triazole ring itself can be involved in cycloaddition reactions, as seen in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates . The carboxamide group is also a site of reactivity, potentially undergoing amidation or other transformations. The tetrahydrofuran moiety could be involved in reactions typical of ethers, such as cleavage or substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the thermal stability of such compounds can be assessed using differential scanning calorimetry (DSC), which provides decomposition peak temperatures . The density and enthalpy of formation can be calculated computationally, and these properties are important for predicting the behavior of the compound under various conditions. The sensitivity to impact and friction is also a critical aspect of energetic compounds containing triazole rings .

科学研究应用

合成和化学性质

研究重点放在三唑衍生物的合成和化学性质上,包括创建各种杂环化合物的技术。例如,Bacchi 等人(2005 年)的研究讨论了通过氧化羰基化条件合成四氢呋喃、二氧戊环和恶唑啉衍生物,展示了这些化合物在化学合成中的多功能性。同样,Earl 和 Townsend(1979 年)从涉及三氮烯化合物的反应中分离出四氢呋喃-2-基衍生物,表明通过涉及三唑衍生物的化学反应产生不同的分子结构的可能性 Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005; Earl & Townsend, 1979。

抗菌和抗肿瘤应用

一些研究调查了三唑衍生物的抗菌和抗肿瘤活性。例如,Pokhodylo 等人(2021 年)合成了新型 1H-1,2,3-三唑-4-甲酰胺并评估了它们的抗菌活性,发现对金黄色葡萄球菌表现出有效抗菌作用的化合物。这表明三唑衍生物可以作为有前途的抗菌剂。在抗肿瘤研究领域,Stevens 等人(1984 年)探索了咪唑四嗪的抗肿瘤特性,突出了三唑衍生物在癌症治疗中的潜力 Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021; Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984。

结构和分子分析

还对三唑衍生物及其配合物的结构分析进行了研究。Toda 等人(1988 年)以配合物形式分离出纯态的 1H- 和 2H-1,2,3-三唑,证明了研究和操作三唑衍生物的互变异构体形式用于化学分析和应用的能力 Toda, Tanaka, Elguero, Stein, & Goldberg, 1988。

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-6-7-14(9-12(11)2)21-13(3)16(19-20-21)17(22)18-10-15-5-4-8-23-15/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXHLRJBSSJSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2544111.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B2544113.png)

![Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544121.png)

![2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2544122.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2544124.png)

![3-((5-(ethylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2544126.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline](/img/structure/B2544128.png)

![2-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2544129.png)

![5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2544132.png)